

An In-depth Technical Guide to 3-Methyl-2cyclopenten-1-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyl-2-cyclopenten-1-one**, a key intermediate in organic synthesis with applications ranging from flavor and fragrance creation to the development of complex pharmaceutical compounds. This document details its chemical identity, physicochemical properties, synthesis protocols, and significant chemical reactions, presenting data in a clear, accessible format for the scientific community.

Chemical Identity and Synonyms

3-Methyl-2-cyclopenten-1-one is a cyclic ketone that serves as a versatile building block in organic chemistry.[1][2] Its primary identifiers and various synonyms are listed below for clear identification.



Identifier	Value
CAS Number	2758-18-1[1][2][3][4][5]
Molecular Formula	C ₆ H ₈ O[2][3][4][5]
Molecular Weight	96.13 g/mol [2][5][6][7]
IUPAC Name	3-methylcyclopent-2-en-1-one[2][4]
InChI Key	CHCCBPDEADMNCI-UHFFFAOYSA-N[2][5]
EC Number	220-421-5[4][7]
FEMA Number	3435[3][4][7]

A variety of synonyms are used in literature and commercial listings to refer to this compound.

Common Synonyms
1-Methyl-1-cyclopenten-3-one[1][3][4]
3-Methyl-2-cyclopentenone[1][4][5]
3-Methylcyclopent-2-en-1-one[4]
3-Methylcyclopent-2-enone[1][4]
Methylcyclopentenone[1]
2-Cyclopenten-1-one, 3-methyl-[1][4]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **3-Methyl-2-cyclopenten-1-one** are crucial for its handling, application in reactions, and analytical characterization.

Table of Physicochemical Properties:



Property	Value
Appearance	Colorless to pale yellow or light yellow to yellow-brown liquid[1][2][3]
Odor	Sweet, fruity, fatty, with caramel notes[1][3]
Melting Point	3-5 °C[1][3]
Boiling Point	157-158 °C (at 760 mmHg); 74 °C (at 15 mmHg) [1][2][3]
Density	0.971 g/mL at 25 °C; 0.980 g/mL at 20 °C[1]
Refractive Index	n20/D 1.488[1]
Flash Point	65.56 °C (150 °F)[1][3]
Water Solubility	1.015e+004 mg/L at 25 °C (estimated); miscible[1][3]
LogP	0.54[1]

Table of Spectroscopic Data:

Spectroscopy Type	Data Reference
¹ H NMR	Available spectra confirm the structure of 3-methylcyclopent-2-en-1-one.[8]
¹³ C NMR	Spectral data is available for this compound.[8]
Mass Spectrometry (GC-MS)	The NIST WebBook provides the electron ionization mass spectrum for this compound.[6]
Infrared (IR) Spectroscopy	IR spectra are available and used for conformity checks in commercial products.[8][10]
Raman Spectroscopy	Raman spectral data has been recorded for this compound.[8]



Synthesis Protocols and Methodologies

The synthesis of **3-Methyl-2-cyclopenten-1-one** is of significant interest, particularly routes that utilize sustainable and readily available starting materials. Key methodologies include intramolecular aldol condensation and transformations from biomass-derived furfurals.

This method is a classic approach for forming the cyclopentenone ring.

- Objective: To synthesize 3-Methyl-2-cyclopenten-1-one via the cyclization of 2,5-hexanedione.
- Reaction Principle: 2,5-hexanedione undergoes an intramolecular aldol condensation reaction in the presence of a base to form the five-membered ring of 3-methyl-2cyclopentenone.[11]
- Reagents and Catalysts:
 - 2,5-Hexanedione (HD)
 - Base catalyst (e.g., NaOH, KOH)[11][12] or solid acid/base catalysts (e.g., γ-Al₂O₃,
 AlOOH) for heterogeneous catalysis.[11]
- Procedure Outline (Homogeneous Catalysis):
 - A solution of 2,5-hexanedione is treated with a dilute aqueous solution of NaOH (e.g., 1% W/V).[12]
 - The reaction mixture is heated to promote cyclization. Improved methods utilize higher temperatures with very dilute NaOH (e.g., 0.076% W/V) to enhance conversion.[12]
 - The reaction progress is monitored by techniques such as GC-MS to determine the consumption of the starting material and formation of the product.
 - Upon completion, the product is isolated from the reaction mixture, typically through extraction with an organic solvent, followed by distillation for purification.

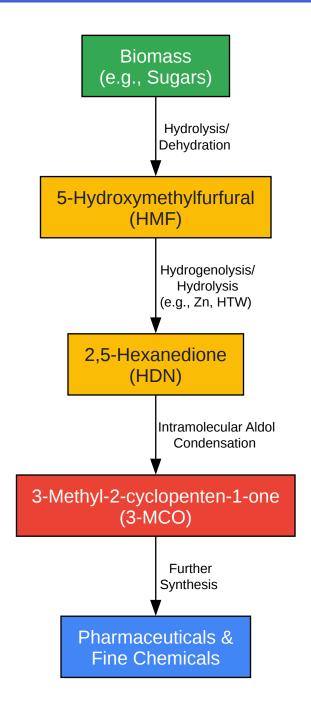
This "green chemistry" approach leverages a biomass-derived platform chemical.



- Objective: To produce **3-Methyl-2-cyclopenten-1-one** from HMF, a renewable resource.
- Reaction Principle: The process involves the conversion of HMF to 2,5-hexanedione (HDN)
 as an intermediate, which then cyclizes. A novel method uses zinc (Zn) and hightemperature water (HTW) to facilitate this transformation.[13]
- Reagents and Catalysts:
 - 5-Hydroxymethylfurfural (HMF)
 - Zinc (Zn) powder
 - Water (as solvent and reactant)
- Procedure Outline:
 - HMF, Zn powder, and water are loaded into a high-pressure reactor.[13][14]
 - The reactor is sealed and heated to high-temperature water (HTW) conditions (e.g., optimized temperatures).[13]
 - The reaction proceeds for a specified duration (e.g., several hours) with stirring.[14] The
 HTW and in-situ generated ZnO play key roles in the conversion mechanism.[13]
 - After cooling, the reaction mixture is filtered to remove solid residues.
 - The aqueous solution is extracted with an appropriate organic solvent (e.g., ether).[14]
 - The organic phase is collected, dried, and concentrated. The final product is purified by distillation.[14]

The following diagram illustrates the workflow for synthesizing **3-Methyl-2-cyclopenten-1-one** from biomass.





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Synthesis workflow from biomass to **3-Methyl-2-cyclopenten-1-one**.

Chemical Reactivity and Applications in Drug Development

3-Methyl-2-cyclopenten-1-one is a valuable synthon due to its reactive functional groups: a ketone, an electron-deficient double bond, and an allylic methyl group. Its unique structure

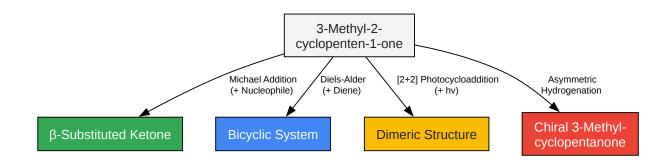


makes it an excellent building block for more complex molecules.[2]

Key reactions include:

- Michael Addition: The compound acts as a Michael acceptor, allowing the addition of nucleophiles to the β-carbon of the enone system.
- Cycloaddition Reactions: The electron-deficient double bond readily participates in cycloadditions, such as the Diels-Alder [4+2] reaction, to form bicyclic systems.[2]
- Photochemical [2+2] Cycloadditions: It can undergo selective cycloadditions to create dimeric structures, especially when confined in a crystalline host.[2]
- Hydrogenation: The double bond and/or the ketone can be reduced. Asymmetric hydrogenation is of particular interest for producing chiral 3-methylcyclopentanone, a valuable precursor in pharmaceutical synthesis.[14]

The following diagram illustrates these key reaction pathways.



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Key reaction types of **3-Methyl-2-cyclopenten-1-one**.

In the context of drug development, this compound's utility is significant:

Chiral Building Blocks: Enantioselective synthesis and resolution strategies are actively
researched to produce single enantiomers of its derivatives.[2] These chiral molecules are
crucial for developing pharmaceuticals where stereochemistry dictates biological activity.



- Tracers and Internal Standards: The deuterated form, 3-Methyl-2-cyclopenten-1-one-d₃, is
 used as a tracer or internal standard for quantitative analysis by NMR or mass spectrometry
 during the drug development process.[15] This aids in pharmacokinetic and metabolic
 studies.
- Precursor for Complex Molecules: Its ability to form polycyclic frameworks makes it a starting point for the total synthesis of natural products, some of which may have therapeutic properties.[2]

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